Isofucoxanthin

Description

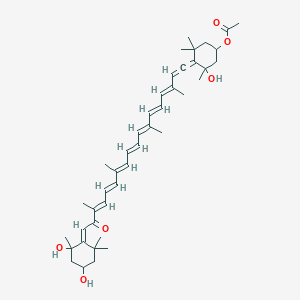

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C42H58O6 |

|---|---|

Molecular Weight |

658.9 g/mol |

InChI |

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-40(8,9)27-35(48-33(5)43)28-42(37,11)47)16-12-13-17-30(2)20-15-21-32(4)36(45)24-38-39(6,7)25-34(44)26-41(38,10)46/h12-22,24,34-35,44,46-47H,25-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+,38-24+ |

InChI Key |

IKLYRWVZKLKGBM-KWDDSEIYSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)/C=C/1\C(CC(CC1(C)O)O)(C)C)/C=C/C=C(\C)/C=C=C2C(CC(CC2(C)O)OC(=O)C)(C)C |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)OC(=O)C)(C)C |

Synonyms |

isofucoxanthin |

Origin of Product |

United States |

Ecological Distribution and Biological Production Systems of Isofucoxanthin

Natural Occurrence and Primary Biosynthetic Organisms

Isofucoxanthin is a naturally occurring carotenoid, structurally related to fucoxanthin (B1674175). wikipedia.org Its presence has been reported in specific marine organisms. nih.gov

Diatoms and Haptophytes as Major Contributors

Diatoms and haptophytes are significant producers of fucoxanthin and its derivatives, including this compound. pnas.orgnih.gov These algal groups are among the most abundant in marine environments and are estimated to contribute substantially to global marine primary production. pnas.orgnih.gov The biosynthesis of fucoxanthin in diatoms and haptophytes involves an intricate pathway that reuses photoprotective xanthophyll cycle pigments. pnas.orgnih.gov Diadinoxanthin (B97544) is considered a central intermediate in the fucoxanthin biosynthetic pathway in diatoms and haptophytes that utilize the diadinoxanthin cycle for photoprotection. pnas.org

Brown Macroalgae and Related Marine Flora

Brown macroalgae (Phaeophyceae) are also known to contain fucoxanthin, and some species have been reported to synthesize this compound. pnas.orgmdpi.comwiktionary.org These macroalgae are abundant in coastal areas and contribute significantly to marine ecosystems. mdpi.com While brown algae contain fucoxanthin, their biosynthetic pathway for this carotenoid is thought to be different from that in diatoms and haptophytes, as they lack certain enzymes found in the latter groups. pnas.org this compound has been reported in specific brown algae species such as Fucus vesiculosus and Fucus serratus. nih.govmdpi.comresearchgate.net Beyond macroalgae, other marine flora can also contain this compound. For instance, the plastid of Chromera velia, a phototrophic relative of apicomplexan parasites, is pigmented with chlorophyll (B73375) a, violaxanthin (B192666), a novel type of this compound, and β,β-carotene. cas.cz

Identification of this compound in Specific Algal Species

This compound has been identified in several specific algal species. Notably, it has been reported in the brown alga Fucus vesiculosus and Fucus serratus. nih.govmdpi.comresearchgate.net Research has also indicated the presence of an this compound-like carotenoid in Chromera velia. cas.czacs.orgresearchgate.net While fucoxanthin is widely studied in diatoms like Phaeodactylum tricornutum and Nitzschia laevis, the specific identification and quantification of this compound within these species in research often relate to its potential as a rearrangement product of fucoxanthin, particularly under certain chemical treatments. researchgate.netscispace.comdntb.gov.ua

Here is a table summarizing some species where this compound or related compounds have been reported:

| Organism | Type | Report | Source |

| Fucus vesiculosus | Brown Alga | This compound, Isofucoxanthinol | nih.govmdpi.comresearchgate.net |

| Fucus serratus | Brown Alga | This compound | mdpi.comresearchgate.net |

| Styela plicata | Tunicate | This compound | nih.gov |

| Chromera velia | Alga (Chromerid) | Novel type of this compound-like carotenoid | cas.czacs.orgresearchgate.net |

| Nitzschia laevis | Diatom | Isofucoxanthinol (from fucoxanthin treatment) | researchgate.net |

| Phaeodactylum tricornutum | Diatom | This compound (mentioned in biosynthesis context) | pnas.orgnih.gov |

Biotechnological Cultivation and Optimization for Enhanced this compound Production Research

Research into the biotechnological production of fucoxanthin from microalgae, which are also potential sources of this compound, is ongoing with a focus on optimizing yields. researchgate.netmdpi.comfrontiersin.orgnih.gov While direct research specifically on optimizing this compound production through cultivation is less extensively documented compared to fucoxanthin, studies on fucoxanthin production in key species like Isochrysis galbana and Tisochrysis lutea provide insights into the factors influencing carotenoid biosynthesis in these organisms. mdpi.comfrontiersin.orgnih.govwur.nl

Influence of Culture Media and Nutrient Regimes

The composition of culture media and nutrient availability significantly impact algal growth and carotenoid production. Studies on fucoxanthin production have investigated the effects of different nutrient formulations. For example, in Isochrysis galbana, Walne and Guillard F/2 media have been identified as promising for achieving high fucoxanthin yields. mdpi.comnih.gov Nutrient limitation, such as nitrogen limitation, can influence cellular processes and potentially carotenoid accumulation in algae. geomar.de Research findings suggest that optimizing nutrient regimes is crucial for maximizing the production of target compounds like fucoxanthin in microalgae. mdpi.comnih.govuni-konstanz.de

Impact of Environmental Parameters on Biosynthesis Pathways

Environmental parameters such as light intensity, temperature, and CO2 levels play a critical role in regulating algal photosynthesis and carotenoid biosynthesis pathways. mdpi.comresearchgate.netmdpi.comnih.govwur.nl Studies on fucoxanthin production in species like Tisochrysis lutea and Isochrysis galbana have shown that these factors can significantly affect fucoxanthin content and productivity. mdpi.comnih.govwur.nl For instance, specific light intensities and temperatures have been found to be optimal for maximizing fucoxanthin yields in Tisochrysis lutea. wur.nl Similarly, air flow rate and CO2 flow rate have been identified as influential factors in optimizing fucoxanthin production in Isochrysis galbana. mdpi.comnih.gov Understanding how these environmental conditions influence the complex carotenoid biosynthetic pathways in this compound-producing organisms is key for enhancing biotechnological production. pnas.orgnih.govnih.gov

Here is a table illustrating the impact of some environmental parameters on fucoxanthin production in Tisochrysis lutea:

| Parameter | Condition | Fucoxanthin Content (mg/g) | Fucoxanthin Productivity (mg L⁻¹ d⁻¹) | Source |

| Temperature | 30 °C | Similar to 25 °C, Higher than 20 °C and 16.5 °C | Higher than lower temperatures | wur.nl |

| Light Intensity | 50 µmol m⁻² s⁻¹ | 16.39 | - | wur.nl |

| Light Intensity | 300 µmol m⁻² s⁻¹ | - | 9.43–9.81 | wur.nl |

| Dilution Rate | 0.53 d⁻¹ | - | 9.43–9.81 | wur.nl |

| Dilution Rate | 0.80 d⁻¹ | - | 9.43–9.81 | wur.nl |

| Absorbed Light | 2.23 mol m⁻² d⁻¹ | 16.39 | - | wur.nl |

| Absorbed Light | 18.38 mol m⁻² d⁻¹ | - | Highest | wur.nl |

Advanced Statistical and Machine Learning Approaches for Process Optimization

Optimization of carotenoid production in biological systems is an active area of research, with significant work focusing on enhancing the yield of fucoxanthin in microalgae. These advanced statistical and machine learning approaches provide valuable insights applicable to the production of related compounds like this compound in similar biological platforms.

Statistical methodologies, such as principal component analysis and multiple regression models, have been employed to identify optimal culture conditions for maximizing fucoxanthin production in microalgae like Isochrysis galbana. nih.govnih.gov These methods help in understanding the complex interactions between various operational parameters and their impact on carotenoid yield. For instance, studies have used statistical tools, including experimental design, to determine the most influential factors on fucoxanthin production, such as air flow rate and CO2 flow rate. nih.govnih.gov Response surface methodology, coupled with multiple regression techniques, has been applied to optimize culture media parameters like salinity, carbon source, and nitrogen source for enhanced fucoxanthin production in Tisochrysis lutea. researchgate.net

Machine learning (ML) models have emerged as powerful tools for predicting and optimizing carotenoid production in microalgae. Studies have integrated experimental approaches with ML models to predict fucoxanthin content in Isochrysis galbana by altering factors like phytohormone supplementation. nih.govfrontiersin.orgresearchgate.netbiorxiv.org Various ML models, including Random Forest (RF), Support Vector Machine (SVM), Linear Regression (LR), and Artificial Neural Network (ANN), have been utilized for this purpose. nih.govbiorxiv.org Research has shown that ML models, particularly Random Forest, can effectively predict fucoxanthin yield based on experimental data, and the inclusion of relevant descriptors, such as hormone types and concentrations, can further improve prediction accuracy. nih.govfrontiersin.orgbiorxiv.org

These advanced computational approaches offer a more efficient alternative to traditional optimization methods, enabling rapid and reliable prediction of carotenoid yields and providing valuable insights for improving production scalability and cost-efficiency in microalgal cultivation. nih.govfrontiersin.orgresearchgate.netbiorxiv.org

Biosynthetic Pathways and Enzymatic Mechanisms of Isofucoxanthin

Elucidation of Isofucoxanthin Biosynthetic Precursors

Direct experimental evidence specifically identifying the committed precursors solely for this compound biosynthesis is limited. However, given its structural similarity to fucoxanthin (B1674175), it is highly probable that the early stages of its biosynthesis share common intermediates with the fucoxanthin pathway. Research into fucoxanthin biosynthesis in diatoms and brown algae has proposed potential precursors such as diadinoxanthin (B97544) and neoxanthin. nih.govmdpi.com

The general carotenoid pathway involves the condensation of two GGPP molecules catalyzed by phytoene (B131915) synthase (PSY) to form phytoene. wikipedia.orgnih.gov Subsequent desaturation steps, mediated by enzymes like phytoene desaturase (PDS) and ζ-carotene isomerase (Z-ISO), lead to the formation of lycopene (B16060). wikipedia.org Cyclization reactions, often catalyzed by lycopene cyclase (LCY), then produce cyclic carotenes like beta-carotene, which serve as precursors for xanthophylls. wikipedia.org

While the precise branch point leading specifically to this compound is not fully defined, its structural characteristics, including the allenic bond and epoxide group, suggest it is derived from precursors within the xanthophyll branch of the carotenoid pathway, likely after the formation of cyclic intermediates.

Characterization of Key Enzymes Involved in this compound Formation

Specific enzymes uniquely responsible for catalyzing the formation of this compound have not been definitively characterized in the available literature. However, studies on fucoxanthin biosynthesis have identified key enzymes that introduce structural features also present in this compound.

Enzymes like violaxanthin (B192666) de-epoxidase-like 2 (VDL2) and zeaxanthin (B1683548) epoxidase 1 (ZEP1) have been implicated in the conversion of xanthophyll cycle pigments towards fucoxanthin biosynthesis in diatoms like Phaeodactylum tricornutum. pnas.orgnih.gov More recently, carotenoid isomerase-like protein 5 (CRTISO5) was identified as catalyzing the final step in fucoxanthin biosynthesis, converting phaneroxanthin to fucoxanthin through a hydration reaction. nih.gov

Given that this compound is considered an isomer or rearrangement product of fucoxanthin, it is plausible that some of these enzymes, or closely related isoforms, might be involved in its formation, perhaps catalyzing a rearrangement or an alternative modification of a shared intermediate. Further research is needed to identify and characterize any enzymes specifically dedicated to the this compound biosynthetic branch.

Comparative Analysis with Fucoxanthin Biosynthesis

This compound and fucoxanthin are structurally similar xanthophylls, differing primarily in the position of a double bond and potentially the orientation of functional groups. This close structural relationship strongly suggests a shared or overlapping biosynthetic origin. theses.czdntb.gov.ua

The biosynthesis of fucoxanthin is relatively better understood, with proposed pathways involving intermediates like diadinoxanthin or neoxanthin. nih.govmdpi.com Enzymes such as VDL2, ZEP1, and CRTISO5 have been shown to play roles in the fucoxanthin pathway in diatoms. pnas.orgnih.gov

The presence of both fucoxanthin and this compound in the same organisms, such as Chromera velia, further supports the idea of interconnected biosynthetic routes. theses.cz It is possible that this compound is formed as a side product or through an alternative enzymatic step or spontaneous rearrangement from an intermediate within the fucoxanthin pathway. The energy transfer properties of this compound-like molecules in light-harvesting complexes also indicate their functional relevance alongside fucoxanthin. researchgate.net

Further comparative studies, including isotopic labeling experiments and enzyme activity assays with potential shared intermediates, are required to fully delineate the relationship between the fucoxanthin and this compound biosynthetic pathways.

Genetic Engineering Approaches for Pathway Modulation in Research Organisms

Genetic engineering has been successfully employed to modulate carotenoid biosynthesis and enhance the production of specific carotenoids, particularly fucoxanthin, in various research organisms like the diatom Phaeodactylum tricornutum. nih.govnih.govfrontiersin.orgresearchgate.net These approaches typically involve the overexpression or knockdown of genes encoding key enzymes in the biosynthetic pathway.

Strategies have included the overexpression of genes involved in the early stages of carotenoid biosynthesis, such as PSY and DXS, to increase the flux of precursors. nih.gov Additionally, genes encoding enzymes further down the pathway, including LCYB and enzymes related to the xanthophyll cycle like VDL1, VDL2, and ZEP3, have been targeted to enhance fucoxanthin accumulation. nih.govfrontiersin.org

While direct reports on genetic engineering specifically aimed at modulating this compound production are scarce, the techniques developed for fucoxanthin are highly relevant. By targeting shared upstream pathways or potentially identifying and manipulating enzymes unique to this compound formation (if they exist), it may be possible to engineer organisms for altered this compound content. For instance, understanding the enzymatic step or rearrangement that differentiates this compound from fucoxanthin could open avenues for targeted genetic manipulation to favor this compound production.

Research findings in fucoxanthin genetic engineering demonstrate the potential for pathway modulation in microalgae. For example, overexpression of certain enzymes in P. tricornutum has led to significant increases in fucoxanthin production. nih.govfrontiersin.org

| Organism | Targeted Gene(s) | Effect on Fucoxanthin Production | Reference |

| Phaeodactylum tricornutum | PSY | 1.45-fold increase | nih.gov |

| Phaeodactylum tricornutum | DXS or PSY | Up to 24.2 mg/g DCW (DXS) | nih.gov |

| Phaeodactylum tricornutum | Vdr/Vde/Zep3 (triple overexpression) | Fourfold increase | nih.gov |

| Phaeodactylum tricornutum | VDL1 | 8.2 to 41.7% increase | nih.gov |

| Phaeodactylum tricornutum | LCYB | Doubled amount | frontiersin.orgresearchgate.net |

These studies highlight the feasibility of using genetic engineering to manipulate carotenoid pathways in algae. Applying similar strategies, contingent on a better understanding of the specific steps leading to this compound, could enable targeted production of this isomer in the future.

Advanced Methodologies for the Extraction and Purification of Isofucoxanthin in Research Settings

Solvent-Based Extraction Techniques and Their Optimization

Solvent extraction is a fundamental step in isolating isofucoxanthin from algal biomass. The choice of solvent significantly impacts the extraction efficiency, as this compound is a semi-polar compound. frontiersin.org Common solvents used include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and acetone (B3395972) (AcO). mdpi.com Ethanol is often preferred in research and potentially for larger scale applications due to its lower toxicity compared to methanol. redalyc.orgmdpi.com

Optimization of solvent-based extraction involves several parameters, including the solvent type, solvent concentration (especially in aqueous mixtures), solvent-to-sample ratio, temperature, and extraction time. Studies have shown that the optimal conditions vary depending on the algal species. For instance, research on Isochrysis galbana demonstrated that 100% ethanol for 10 minutes yielded a high fucoxanthin (B1674175) content of 7.464 mg/g. redalyc.orgresearchgate.net Another study using Saccharina japonica found n-hexane at 40 °C for 16 hours effective, yielding 0.45 mg/g. mdpi.com For Undaria pinnatifida, optimal conditions using ethanol in conventional solvent extraction were 12 hours at 78 °C, resulting in a yield of 50 µg/g. mdpi.com The biomass-to-solvent ratio can also vary widely, from 1:10 up to 1:500. mdpi.com

Research findings highlight the importance of selecting the appropriate solvent system and optimizing parameters for maximizing this compound yield from specific algal sources.

Green Extraction Technologies for this compound Research

In response to environmental concerns and the need for sustainable practices, green extraction technologies are increasingly explored for isolating valuable compounds like this compound. These methods aim to reduce or eliminate the use of hazardous organic solvents, decrease energy consumption, and minimize waste generation. frontiersin.orgresearchgate.net

Emerging green techniques include microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). frontiersin.orgmdpi.com MAE utilizes microwave energy to heat the solvent and sample, enhancing the extraction rate. Studies have shown rapid extraction of fucoxanthin from microalgae like Phaeodactylum tricornutum using MAE with ethanol, achievable within 1-2 minutes. frontiersin.org UAE employs ultrasonic waves to create cavitation bubbles in the solvent, disrupting cell walls and improving solvent penetration. frontiersin.orgmdpi.com UAE with 80% ethanol at 50 °C for 30 minutes has been optimized for fucoxanthin extraction from Padina tetrastromatica, yielding 750 µg/g DW, higher than conventional methods. mdpi.com

Supercritical fluid extraction, particularly using supercritical carbon dioxide (SC-CO₂), is another green alternative. SC-CO₂ is non-toxic, inexpensive, and allows extraction at relatively low temperatures, preserving heat-labile compounds. frontiersin.orgcabidigitallibrary.org The addition of a co-solvent, such as ethanol, is often necessary to increase the polarity of SC-CO₂ and improve the solubility and extraction efficiency of semi-polar compounds like this compound. frontiersin.orgcabidigitallibrary.org Research on Sargassum binderi using SC-CO₂ with ethanol as a co-solvent achieved optimal fucoxanthin yields of 3188.99 µg/g at 50 °C and 3625 psig with a particle size of 500 µm. cabidigitallibrary.org

These green technologies offer promising alternatives to conventional methods, aligning with sustainable research practices while potentially offering improved extraction efficiencies and reduced processing times.

Chromatographic Separation Techniques for High-Purity Isolation

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds, such as chlorophylls (B1240455), other carotenoids, lipids, and polar impurities, to achieve high purity for research purposes. mdpi.commdpi.comjocpr.combibliotekanauki.pl

HPLC is a widely used and powerful technique for the analytical and preparative purification of this compound, allowing for high resolution separation and quantification. mdpi.commdpi.comnih.govupj.ac.id Reversed-phase HPLC is commonly employed, often utilizing C18 or C30 stationary phases. C30 columns are particularly effective for separating carotenoid isomers, including the various geometrical isomers of fucoxanthin and potentially this compound. upj.ac.idresearchgate.net

Mobile phases typically consist of mixtures of water, methanol, ethanol, and organic modifiers like methyl tert-butyl ether (MTBE) or acetone. upj.ac.idresearchgate.net Gradient elution programs are often used to optimize the separation of complex pigment mixtures. upj.ac.idresearchgate.netifremer.fr HPLC is also crucial for analyzing the purity of isolated this compound and identifying different isomers. mdpi.comresearchgate.netnih.gov For instance, HPLC analysis can distinguish between all-trans, 13'-cis, 13-cis, and 9'-cis isomers. researchgate.netnih.gov

Column chromatography (CC), including open-column chromatography (OCC) and medium-pressure liquid chromatography (MPLC), serves as a valuable step for initial purification and fractionation of crude extracts before high-resolution techniques like HPLC. mdpi.commdpi.comjocpr.combibliotekanauki.plnih.govupj.ac.idmdpi.com Silica (B1680970) gel and octadecylsilyl (ODS) stationary phases are commonly used. mdpi.comjocpr.comupj.ac.idmdpi.com

Silica gel column chromatography often employs solvent systems like n-hexane and acetone mixtures to separate pigments based on their polarity. Chlorophylls typically elute first, followed by carotenoids like fucoxanthin (and likely this compound), and then more polar pigments. jocpr.comresearchgate.net ODS column chromatography, a type of reversed-phase CC, uses polar mobile phases like ethanol-water mixtures. This technique has been shown to effectively isolate fucoxanthin, with high recovery rates achieved using specific solvent ratios. mdpi.commdpi.comresearchgate.net For example, ODS column chromatography using an ethanol-water mixture (9:1, v/v) successfully eluted the majority of fucoxanthin with a recovery rate of 95.36% in one study. mdpi.comresearchgate.net Column chromatography can also serve as a pre-separation step to remove chlorophylls, which can interfere with downstream analyses like HPLC. bibliotekanauki.pl

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used in research for the qualitative analysis, screening, and preliminary purification of this compound. jocpr.combibliotekanauki.plresearchgate.netnih.gov It is often used to monitor the progress of extraction and column chromatography fractions and to determine appropriate solvent systems for separation. jocpr.combibliotekanauki.plresearchgate.net

TLC is typically performed on silica gel plates using various solvent systems, such as mixtures of n-hexane and acetone or chloroform (B151607) and methanol. jocpr.combibliotekanauki.plresearchgate.netresearchgate.net The separation is based on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase. This compound, like fucoxanthin, appears as a distinct colored spot (typically orange-yellow) under visible light. jocpr.comnih.gov TLC can help in identifying the presence of this compound in crude extracts and assessing the effectiveness of purification steps by observing the separation of the target compound from impurities. mdpi.combibliotekanauki.plnih.gov Preparative TLC can also be used for isolating small quantities of relatively pure this compound for analytical purposes. bibliotekanauki.plresearchgate.netnih.gov

Integration of Extraction and Separation Processes for Research Efficiency

For instance, a common integrated approach involves solvent extraction to obtain a crude extract, followed by column chromatography (like silica gel or ODS) for initial purification and removal of major impurities, and finally, HPLC for high-resolution separation and obtaining high-purity this compound or its isomers. upj.ac.idresearchgate.netresearchgate.net Research has demonstrated the effectiveness of combining ethanol-based extraction with ODS column chromatography and subsequent ethanol precipitation for obtaining high-purity fucoxanthin. mdpi.comresearchgate.net Another example is the combination of open-column chromatography and reversed-phase HPLC for the simultaneous purification of fucoxanthin isomers. upj.ac.idresearchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation of Isofucoxanthin

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Advanced spectroscopic techniques play a crucial role in confirming the structure of isofucoxanthin and elucidating its molecular features. vliz.belibretexts.orgqmclab.comnih.govbu.eduthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. bu.edumdpi.com It provides detailed information about the arrangement of atoms and their connectivity by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). bu.edumdpi.comlibretexts.org Different types of atoms or functional groups within a molecule result in distinct chemical shifts in the NMR spectrum, which are influenced by the surrounding chemical environment. libretexts.org Signal integration in ¹H NMR spectroscopy allows for the quantification of the relative number of nuclei contributing to each signal. libretexts.org While ¹H NMR provides information on proton environments and coupling, ¹³C NMR focuses on the carbon skeleton. libretexts.org Techniques like 2D NMR experiments, such as COSY and NOESY, provide correlations between different nuclei, aiding in the assignment of resonances and the determination of spatial relationships, which are essential for complex structures. uzh.chipb.pt Although specific NMR data for this compound were not extensively detailed in the search results, NMR is a standard method for the structural confirmation of carotenoids and related natural products. ipb.ptscience.gov

Infrared (IR) and Fourier Transform-Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform-Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. vliz.belibretexts.orgthermofisher.comnsf.govresearchgate.net Different functional groups absorb infrared radiation at characteristic frequencies, producing distinct bands in the IR spectrum. libretexts.orgthermofisher.com This technique is particularly useful for identifying groups such as C=O (carbonyl), O-H (hydroxyl), C=C (alkene), and C≡C (alkyne). libretexts.orgthermofisher.com The "fingerprint region" of the IR spectrum, typically below 1500 cm⁻¹, contains a complex pattern of bands that is unique to each compound and can be used for identification by comparison to reference spectra. libretexts.org FTIR spectroscopy offers advantages in speed and sensitivity compared to dispersive IR. The presence of specific functional groups without hydrogen atoms, such as C=C=C (allene), can also be detected using FTIR spectroscopy, which may be challenging with ¹H-NMR methods alone. researchgate.net A minor but detectable band at 1927 cm⁻¹ has been observed for the allene (B1206475) group in FTIR spectra of carotenoids. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. qmclab.combu.eduijprajournal.combath.ac.uk Chromophores are groups of atoms responsible for the absorption of UV-Vis light, typically containing double or triple bonds. upi.eduvscht.czmsu.edu The UV-Vis spectrum shows absorption bands at specific wavelengths (λmax) and with certain intensities (molar absorptivity, ε). upi.eduvscht.cz The position and intensity of these bands are influenced by the extent of conjugation in the molecule and the presence of auxochromes (substituents that increase absorption). ijprajournal.comvscht.czmsu.edu For carotenoids like this compound, the long polyene chain acts as the main chromophore, and the number of conjugated double bonds determines the main spectroscopic properties. nih.gov The absorption properties of longer polyenes are typically dominated by the transition from the ground state (S₀) to the second excited state (S₂). nih.gov UV-Vis spectroscopy is valuable for characterizing the π-electron system and understanding the electronic structure of this compound.

Time-Resolved Spectroscopic Studies of this compound Excitation Dynamics

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are employed to investigate the ultrafast dynamics of excited states in molecules following photoexcitation. nih.govvu.nlbowdoin.edunih.govnih.gov These methods provide insights into processes like internal conversion, energy transfer, and the formation and decay of excited states, including the S₁ and S₂ states and intramolecular charge-transfer (ICT) states. nih.govvu.nlresearchgate.netresearchgate.net For carbonyl carotenoids like fucoxanthin (B1674175) (a related compound often studied in the context of light harvesting), ultrafast relaxation dynamics subsequent to S₂ excitation occur in the sub-100 fs time range. nih.gov Transient absorption measurements can reveal the spectral and kinetic properties of excited states. vu.nlresearchgate.net Studies on fucoxanthin have shown that the S₂ state decays rapidly, leading to the population of the S₁ and/or ICT states. nih.govresearchgate.net The dynamics of these states can be influenced by the solvent environment. nih.govresearchgate.net While specific time-resolved studies focusing solely on this compound were not prominently detailed, research on related carotenoids like fucoxanthin provides a framework for understanding the potential excitation dynamics of this compound.

Spectroscopic Investigations of this compound within Light-Harvesting Complexes

Spectroscopic investigations of this compound within light-harvesting complexes (LHCs) are crucial for understanding its role in photosynthesis. vliz.benih.govnih.govresearchgate.netresearchgate.net In organisms like diatoms and brown algae, fucoxanthin and potentially this compound are key antenna pigments in fucoxanthin-chlorophyll proteins (FCPs). vliz.benih.govvu.nlnih.govnih.gov These complexes bind carotenoids and chlorophylls (B1240455), facilitating the capture and transfer of light energy to the reaction centers. vliz.be Spectroscopic studies, including absorption and time-resolved fluorescence measurements, are used to characterize the pigment composition, organization, and energy transfer pathways within these complexes. vliz.bevu.nlnih.govnih.gov Resonance Raman spectroscopy can be used to evaluate the structure and conformation of carotenoids within LHCs, revealing information about their binding pockets and interactions with proteins. researchgate.net Studies on a light-harvesting complex containing an this compound-like carotenoid (Ifx-l) showed that Ifx-l is present in different binding pockets with distinct conformations and absorption maxima. researchgate.netacs.org Time-resolved fluorescence spectroscopy on FCP complexes has demonstrated efficient energy transfer from fucoxanthin to chlorophyll (B73375) a on ultrafast timescales. vu.nlnih.govnih.gov These investigations highlight the importance of spectroscopic methods in understanding the functional role of carotenoids like this compound in light harvesting.

Here is a summary of some spectroscopic data points mentioned in the search results, primarily related to fucoxanthin and this compound-like carotenoids in the context of light-harvesting complexes:

| Spectroscopic Technique | Analyte/Context | Key Finding/Data Point | Source |

| UV-Vis Absorption | This compound-like carotenoid (Ifx-l) in CLH | (0,0) absorption maxima at 515 nm and 548 nm (two populations) | researchgate.netacs.org |

| UV-Vis Absorption | Fucoxanthin in solution (Methanol, Acetone (B3395972), Toluene) | Solvent-dependent spectral features observed. | nih.gov |

| UV-Vis Absorption | FCP complex (Cyclotella meneghiniana) | Absorption dominates in the 480–560 nm region; also likely absorbs in the 420–470 nm region. | vu.nl |

| FTIR | Carotenoids (general) | Band at 1927 cm⁻¹ for the allene group (C=C=C). | researchgate.net |

| Time-Resolved Absorption | Fucoxanthin in solution | Ultrafast relaxation dynamics of S₂ state (sub-100 fs); ICT state appears in transient absorption spectra. | nih.govresearchgate.net |

| Time-Resolved Absorption | FCP complex (Cyclotella meneghiniana) | Bleach and SE features of fucoxanthin S₂ state at early times; ESA from S₁/ICT states observed. | vu.nl |

| Time-Resolved Fluorescence | FCPII complex (Chaetoceros gracilis) | Fucoxanthin transferred energy to lower-energy Chl a with a time constant of 300 fs. | nih.gov |

| Resonance Raman | This compound-like carotenoid (Ifx-l) in CLH | Spectra perturbed by the allene group, with major C=C stretching contributions split into two components. | researchgate.netacs.org |

Molecular and Cellular Mechanisms of Isofucoxanthin S Biological Activities: Preclinical and in Vitro Studies

Mechanistic Investigations of Antioxidant Activity

The antioxidant capacity of fucoxanthin (B1674175) is a cornerstone of its biological function, attributable to its unique chemical structure which includes an allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds nih.govmdpi.com. This structure facilitates its ability to counteract oxidative stress through multiple mechanisms, including direct free radical scavenging and modulation of endogenous antioxidant systems.

Fucoxanthin and its stereoisomers have demonstrated potent efficacy in directly scavenging various reactive oxygen species (ROS) nih.gov. The mechanisms of scavenging are thought to involve electron transfer, hydrogen atom transfer, and radical adduct formation mdpi.com. Studies have evaluated its activity against several types of radicals in cell-free systems, showing dose-dependent effects nih.govresearchgate.net.

The scavenging activities of fucoxanthin and its isomers vary depending on the type of radical. For instance, while the hydroxyl radical-scavenging activities of fucoxanthin and its stereoisomers were found to be stronger than that of tocopherol (Vitamin E), their activities against ABTS, DPPH, and superoxide radicals were weaker nih.govresearchgate.net. The unique structure of fucoxanthin, particularly the allenic bond, is believed to be responsible for its potent antioxidant capabilities mdpi.com. Different stereoisomers exhibit varied scavenging efficiency against different radicals, highlighting the importance of molecular geometry in these interactions researchgate.net.

Table 1: Radical Scavenging Activity of Fucoxanthin and its Stereoisomers

| Radical Species | Scavenging Activity Compared to Tocopherol (VE) | Reference |

|---|---|---|

| Hydroxyl Radical (OH•) | Stronger | nih.govresearchgate.net |

| ABTS Radical | Weaker | nih.govresearchgate.net |

| DPPH Radical | Weaker | nih.govresearchgate.net |

This table summarizes the comparative radical-scavenging activity of fucoxanthin and its stereoisomers against various free radicals as reported in preclinical studies.

Beyond direct scavenging, fucoxanthin enhances the cellular antioxidant defense system by modulating the activity of key enzymes. It has been shown to increase the levels of reduced glutathione (GSH), a critical endogenous antioxidant nih.govmdpi.comnih.gov. In human keratinocytes, fucoxanthin treatment increased the mRNA and protein levels of enzymes involved in GSH synthesis, namely glutamate-cysteine ligase catalytic subunit (GCLC) and glutathione synthetase (GSS) fao.org.

Studies in rats with retinol deficiency demonstrated that fucoxanthin protected cell membranes by increasing the activities of catalase and glutathione transferase, which helps mitigate lipid peroxidation mdpi.com. Fucoxanthin's ability to bolster these enzymatic systems suggests its antioxidant action is not limited to direct radical quenching but also involves strengthening the cell's intrinsic defense mechanisms against oxidative stress mdpi.comnih.gov.

Table 2: Effect of Fucoxanthin on Cellular Antioxidant Enzymes

| Enzyme/Molecule | Effect | Cell/System Studied | Reference |

|---|---|---|---|

| Glutathione (GSH) | Increased levels | Human Keratinocytes, HeLa cells, L02 cells | nih.govmdpi.comnih.govfao.org |

| Catalase (CAT) | Increased activity | Rat tissue | mdpi.comnih.gov |

| Superoxide Dismutase (SOD) | Increased activity | Human THP-1 macrophages | nih.gov |

| Glutathione Transferase | Increased activity | Rat tissue | mdpi.com |

| Glutamate-cysteine ligase (GCL) | Increased expression | Human Keratinocytes | fao.org |

This interactive table details the observed effects of fucoxanthin on key components of the cellular antioxidant enzyme system in various in vitro and preclinical models.

A primary mechanism underlying fucoxanthin's modulation of antioxidant enzymes is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway researchgate.netmdpi.com. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) nih.govmdpi.com. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus nih.gov.

Fucoxanthin promotes this nuclear translocation of Nrf2 nih.govfao.orgresearchgate.net. Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various antioxidant genes, initiating their transcription fao.orgmdpi.com. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1) mdpi.comnih.govnih.govnih.govnih.gov. This activation of the Nrf2-ARE pathway is a crucial element of fucoxanthin's cytoprotective effects against oxidative damage nih.govresearchgate.net. Several upstream kinases, including PI3K/Akt, have been identified as mediators in fucoxanthin-induced Nrf2 activation fao.orgnih.gov.

Table 3: Fucoxanthin's Role in the Nrf2/ARE Signaling Pathway

| Protein/Element | Role in Pathway | Effect of Fucoxanthin | Reference |

|---|---|---|---|

| Nrf2 | Master regulator of antioxidant response | Promotes nuclear translocation and activation | nih.govfao.orgnih.govresearchgate.netnih.gov |

| Keap1 | Cytoplasmic inhibitor of Nrf2 | Decreases expression | nih.gov |

| ARE | DNA binding site for Nrf2 | Increases Nrf2 binding | fao.org |

| HO-1 | Downstream antioxidant enzyme | Upregulates expression | mdpi.comnih.govnih.govnih.gov |

| NQO1 | Downstream detoxifying enzyme | Upregulates expression | mdpi.comnih.govnih.gov |

This table outlines the key molecular targets of fucoxanthin within the Nrf2/ARE antioxidant signaling pathway and summarizes its regulatory effects.

Anti-inflammatory Molecular Signaling Pathways

Fucoxanthin demonstrates significant anti-inflammatory effects by intervening in key molecular signaling cascades that regulate the inflammatory response. Its action involves the suppression of pro-inflammatory pathways and the subsequent reduction in the expression of inflammatory mediators.

The anti-inflammatory properties of fucoxanthin are largely mediated through its inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways nih.govelsevierpure.comresearchgate.net. In lipopolysaccharide (LPS)-stimulated macrophage models, fucoxanthin has been shown to prevent the degradation of the inhibitor of NF-κB (IκB-α) nih.govresearchgate.net. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the nuclear translocation of its p50 and p65 subunits and preventing NF-κB transactivation nih.govresearchgate.net.

Concurrently, fucoxanthin induces a dose-dependent inhibition of the phosphorylation of key MAPKs, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 nih.govelsevierpure.commdpi.com. The MAPK and NF-κB pathways are critical for the production of pro-inflammatory mediators, and their inhibition by fucoxanthin forms the molecular basis for its anti-inflammatory effects nih.govnih.govresearchgate.net.

Table 4: Fucoxanthin's Inhibitory Effects on Inflammatory Signaling Pathways

| Pathway | Key Protein | Effect of Fucoxanthin | Cell Model | Reference |

|---|---|---|---|---|

| NF-κB | IκB-α | Inhibits degradation | RAW 264.7 macrophages | nih.govresearchgate.net |

| NF-κB | p50/p65 | Inhibits nuclear translocation | RAW 264.7 macrophages | nih.govresearchgate.net |

| MAPK | JNK | Inhibits phosphorylation | RAW 264.7 macrophages | nih.govelsevierpure.com |

| MAPK | ERK | Inhibits phosphorylation | RAW 264.7 macrophages | nih.govelsevierpure.commdpi.com |

This interactive table summarizes the specific inhibitory actions of fucoxanthin on key components of the NF-κB and MAPK pro-inflammatory signaling pathways.

By suppressing the NF-κB and MAPK pathways, fucoxanthin effectively downregulates the expression and production of numerous pro-inflammatory mediators nih.govresearchgate.net. Research has consistently shown that fucoxanthin treatment leads to a dose-dependent reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in stimulated immune cells nih.govnih.govelsevierpure.comresearchgate.netnih.gov.

Furthermore, fucoxanthin suppresses the expression of enzymes responsible for producing other inflammatory molecules. It reduces the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn decreases the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) nih.govnih.govelsevierpure.comresearchgate.net. This broad inhibition of pro-inflammatory cytokines and mediators underscores the therapeutic potential of fucoxanthin in inflammatory conditions nih.govnih.govmdpi.comresearchgate.netconsensus.app.

Table 5: Fucoxanthin-Mediated Regulation of Pro-inflammatory Molecules

| Molecule | Type | Effect of Fucoxanthin | Reference |

|---|---|---|---|

| TNF-α | Pro-inflammatory Cytokine | Suppresses production/expression | nih.govnih.govelsevierpure.comresearchgate.netnih.gov |

| IL-1β | Pro-inflammatory Cytokine | Suppresses production/expression | nih.govelsevierpure.comresearchgate.netnih.gov |

| IL-6 | Pro-inflammatory Cytokine | Suppresses production/expression | nih.govnih.govelsevierpure.comresearchgate.netnih.gov |

| iNOS | Enzyme | Reduces protein levels | nih.govnih.govelsevierpure.comresearchgate.net |

| COX-2 | Enzyme | Reduces protein levels | nih.govnih.govelsevierpure.comresearchgate.net |

| Nitric Oxide (NO) | Inflammatory Mediator | Reduces production | nih.govnih.govelsevierpure.comresearchgate.net |

This table lists the key pro-inflammatory cytokines and enzymes whose expression and production are downregulated by fucoxanthin as a result of its effects on upstream signaling pathways.

Impact on Inflammasome Activity

Fucoxanthin has demonstrated the ability to modulate the inflammatory response by targeting the NLRP3 inflammasome, a multiprotein complex crucial for innate immunity. researchgate.netnih.gov In vitro studies using bone marrow-derived immune cells and astrocytes have shown that fucoxanthin inhibits the activation of the NF-κB and NLRP3 inflammasome pathways. nih.gov

The mechanism of action involves two key steps in inflammasome activation. Fucoxanthin negatively regulates the "priming" step by decreasing the expression of phosphorylated IκBα and pro-interleukin-1β (pro-IL-1β), a process stimulated by lipopolysaccharide (LPS). researchgate.netnih.gov Subsequently, it suppresses the "activation" step by inhibiting the expression of cleaved caspase-1 and the oligomerization of ASC (apoptosis-associated speck-like protein with a CARD domain), which are essential components for the formation of a functional NLRP3 inflammasome. researchgate.netnih.gov This dual inhibition leads to a significant reduction in the production and secretion of major pro-inflammatory cytokines, including IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Furthermore, research on human keratinocytes exposed to UVB radiation showed that a combination of fucoxanthin and rosmarinic acid exerts anti-inflammatory effects by downregulating NLRP3 inflammasome components, including NLRP3, ASC, and caspase-1. mdpi.comnih.gov This suggests a potential synergistic role in mitigating inflammation.

Anti-proliferative and Apoptotic Mechanisms in Preclinical Models

Fucoxanthin exhibits significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines, forming a primary focus of its preclinical evaluation. nih.gov These anticancer activities are attributed to its ability to interfere with multiple cellular processes critical for tumor growth and survival, including cell cycle progression, apoptosis induction, angiogenesis, and the modulation of key signal transduction pathways. researchgate.net Its efficacy has been demonstrated in various cancer models, including those for breast, prostate, colon, and liver cancer. researchgate.netfrontiersin.org

Cell Cycle Arrest Induction

A key mechanism behind the anti-proliferative effects of fucoxanthin is its ability to induce cell cycle arrest, primarily at the G0/G1 or G1 phase. researchgate.netmdpi.comfrontiersin.org This blockade prevents cancer cells from entering the S phase, thereby halting DNA replication and proliferation.

In human colon carcinoma cells, fucoxanthin was found to induce G0/G1 arrest by up-regulating the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1. researchgate.net This increase in p21 inhibits the activity of cyclin/CDK complexes that are necessary for the G1/S transition. researchgate.net Similarly, in bladder cancer T24 cells, fucoxanthin-induced G0/G1 arrest was associated with a decrease in the levels of cyclin D1, cyclin E, CDK2, and CDK4. mdpi.com In triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468, fucoxanthin also induced cell cycle arrest at the G1 phase, with additional arrest observed at the S phase in MDA-MB-231 cells and the G2 phase in MDA-MB-468 cells. frontiersin.orgfrontiersin.org

| Cancer Cell Line | Cell Cycle Phase of Arrest | Key Molecular Changes | Reference |

|---|---|---|---|

| Colon Carcinoma (WiDr, HCT116) | G0/G1 | ↑ p21WAF1/Cip1, ↓ pRb phosphorylation | researchgate.net |

| Prostate Cancer (DU145) | G1 | ↑ GADD45a | nih.govmdpi.com |

| Hepatoma (HepG2) | G1 | ↓ Cyclin D1 | mdpi.com |

| Gastric Cancer (MGC-803) | G2/M | ↓ Cyclin B1 | mdpi.comnih.gov |

| Breast Cancer (MDA-MB-231) | G1 and S | Not specified | frontiersin.org |

Apoptosis Pathway Modulation

Fucoxanthin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. aging-us.com This is a critical component of its anti-cancer activity, as it eliminates malignant cells. The induction of apoptosis is mediated through the modulation of several key signaling pathways.

One of the primary mechanisms involves the intrinsic mitochondrial pathway. nih.gov Fucoxanthin treatment has been shown to alter the balance of Bcl-2 family proteins, leading to a downregulation of anti-apoptotic proteins like Bcl-xL and Bcl-2, and an upregulation of pro-apoptotic proteins. researchgate.net This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. nih.govnih.gov Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which cleave cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death. researchgate.netnih.gov

In human glioblastoma cells (U87 and U251), fucoxanthin was found to induce apoptosis by reducing the mitochondrial membrane potential. nih.gov In TNBC MDA-MB-231 cells, fucoxanthin treatment resulted in a significant increase in apoptotic cells. frontiersin.orgfrontiersin.org Furthermore, in adult T-cell leukemia, fucoxanthin and its metabolite fucoxanthinol (B3429056) induced apoptosis associated with the activation of caspases-3, -8, and -9, and the downregulation of inhibitor-of-apoptosis (IAP) proteins such as XIAP and cIAP2. nih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Fucoxanthin has demonstrated potent anti-angiogenic properties in preclinical models. mdpi.comfrontiersin.org It primarily acts by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2), a critical signaling axis in angiogenesis. frontiersin.org

In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that fucoxanthin can suppress VEGF-mediated cell proliferation, migration, and tube formation. frontiersin.org It is proposed to interact directly with VEGF, thereby preventing it from activating VEGFR2 and its downstream signaling cascades, including the phosphorylation of MEK and Erk. frontiersin.org In TNBC MDA-MB-231 cells stimulated with TNF-α, fucoxanthin downregulated the expression of VEGF-A and VEGF-C at both the transcription and protein levels. frontiersin.orgfrontiersin.org In vivo studies have also supported these findings, showing that fucoxanthin can inhibit subintestinal vessel formation in zebrafish and demonstrates antiangiogenic effects in mice engrafted with MDA-MB-231 cells. mdpi.comfrontiersin.org

Signal Transduction Pathway Modulation in Cancer Cells

The anti-cancer effects of fucoxanthin are underpinned by its ability to modulate multiple intracellular signal transduction pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Fucoxanthin has been shown to inhibit this pathway in several cancer types. In human glioblastoma and ovarian cancer cells, fucoxanthin-induced apoptosis is mediated through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov This inhibition suppresses downstream signaling that would otherwise promote cell survival.

STAT3/EGFR Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) and Epidermal Growth Factor Receptor (EGFR) pathways are frequently activated in tumors and are associated with development and progression. In vivo studies using sarcoma 180 xenograft-bearing mice demonstrated that fucoxanthin's anti-tumor effect is associated with the downregulation of the STAT3/EGFR signaling pathway. nih.gov Fucoxanthin inhibited the expression of EGFR and STAT3, leading to decreased expression of downstream targets like survivin and VEGF, and enhanced expression of cleaved caspase-3. nih.gov In ovarian cancer cells, fucoxanthin was shown to exert anti-tumor activity by inactivating the STAT3/c-Myc signaling pathway.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and SAPK/JNK, is also modulated by fucoxanthin, although its role can be cell-type dependent. nih.gov In some contexts, fucoxanthin's induction of GADD45a and subsequent G1 arrest is regulated by the p38 MAPK and SAPK/JNK pathways. nih.gov

| Signaling Pathway | Effect of Fucoxanthin | Downstream Consequences | Cancer Model | Reference |

|---|---|---|---|---|

| PI3K/Akt/mTOR | Inhibition | Induction of apoptosis, suppression of cell proliferation | Glioblastoma, Ovarian Cancer | nih.gov |

| STAT3/EGFR | Inhibition | Induction of apoptosis, decreased survivin and VEGF | Sarcoma, Ovarian Cancer | nih.gov |

| NF-κB | Inhibition | Decreased pro-inflammatory cytokines, reduced lymphangiogenesis | Breast Cancer, Macrophages | nih.govnih.gov |

| VEGFR2 Signaling | Inhibition | Suppression of angiogenesis | Endothelial Cells | frontiersin.org |

Immunomodulatory Effects in Cellular Models

In addition to its direct anti-cancer effects, fucoxanthin exerts immunomodulatory activities, primarily characterized as anti-inflammatory, in various cellular models. frontiersin.org These effects are crucial as chronic inflammation is a known driver of tumorigenesis.

Studies using RAW 264.7 macrophages, a key cell type in the innate immune system, have shown that fucoxanthin can significantly inhibit the inflammatory response induced by LPS. researchgate.net It decreases the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and downregulates the expression of inflammatory cytokines including TNF-α, IL-1β, and IL-6. researchgate.net

The underlying mechanisms for these anti-inflammatory effects involve the modulation of key signaling pathways. Fucoxanthin has been shown to inhibit the TLR4/MyD88 signaling axis, which is a critical upstream pathway for LPS-induced inflammation. nih.gov It also activates the Nuclear factor E2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. researchgate.net By promoting the nuclear translocation of Nrf2, fucoxanthin upregulates the expression of antioxidant enzymes like heme oxygenase-1, thereby mitigating oxidative stress, which is closely linked to inflammation. researchgate.net The activation of Nrf2 by fucoxanthin appears to be dependent on the PI3K/Akt pathway. researchgate.net While much of the research has focused on macrophages, the ability of food-derived components to modulate dendritic cells, which orchestrate adaptive immunity, is an area of growing interest, suggesting a potential avenue for fucoxanthin's broader immunomodulatory role. nih.gov

Metabolic Regulation at the Cellular Level (e.g., Lipid Metabolism)

Isofucoxanthin, a significant carotenoid derived from brown seaweeds, has demonstrated notable effects on lipid metabolism at the cellular level in various preclinical and in vitro studies. Its regulatory actions are multifaceted, primarily targeting adipocyte differentiation, lipid accumulation, and the expression of key enzymes and transcription factors involved in lipogenesis and lipolysis.

Supplementation with fucoxanthin, from which this compound is derived, has been shown to attenuate body and visceral fat weight gain and reduce lipid accumulation in the liver of rodents fed a high-fat diet. nih.gov The anti-obesity effects of fucoxanthin and its derivatives are mediated in part by the hormones leptin and adiponectin, which act through the AMP-activated protein kinase (AMPK) pathway. nih.gov This activation leads to the downregulation of lipogenic enzymes and the upregulation of those involved in lipolysis. nih.gov

In vitro studies have further elucidated these mechanisms. Fucoxanthin and its metabolite, fucoxanthinol, have been found to inhibit intercellular lipid accumulation during the differentiation of 3T3-L1 preadipocytes. mdpi.com This is achieved by down-regulating the expression of key adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ) and sterol regulatory element-binding protein 1c (SREBP-1c). Consequently, the expression of downstream target genes involved in fatty acid synthesis, including fatty acid synthase (FAS), is suppressed.

A study on rats with a high-fat diet demonstrated that fucoxanthin supplementation led to a significant decrease in hepatic total lipids, total cholesterols, and triglycerides, while increasing their fecal excretion. semanticscholar.orgresearchgate.net At the molecular level, fucoxanthin was found to down-regulate the mRNA expression of hepatic Acetyl-CoA carboxylase (ACC) and up-regulate the expression of Carnitine palmitoyltransferase-1 (CPT1), an enzyme crucial for fatty acid oxidation. semanticscholar.orgresearchgate.net

The following table summarizes the effects of fucoxanthin and its derivatives on key regulators of lipid metabolism in preclinical models.

| Model | Compound | Key Findings | Mechanism of Action |

| Rodents on high-fat diet | Fucoxanthin and its derivatives | Attenuated body and visceral fat weight gain; Reduced hepatic lipid accumulation. nih.gov | Downregulation of lipogenic enzymes and upregulation of lipolytic enzymes via AMPK pathway. nih.gov |

| 3T3-L1 preadipocytes | Fucoxanthin and Fucoxanthinol | Inhibited intercellular lipid accumulation. mdpi.com | Downregulation of PPARγ and SREBP-1c. |

| Rats on high-fat diet | Fucoxanthin | Decreased hepatic lipids, cholesterol, and triglycerides. semanticscholar.orgresearchgate.net | Downregulation of ACC mRNA and upregulation of CPT1 mRNA. researchgate.net |

| C2C12 cells (in vitro) | Fucoxanthin | Alleviated palmitic acid-induced lipid deposition and insulin resistance. nih.gov | Upregulation of Pparα and Cpt-1 expression, promoting fatty acid β-oxidation. nih.gov |

Neuroprotective Mechanisms in In Vitro Models

This compound and its related compounds have demonstrated significant neuroprotective potential in various in vitro models, suggesting a role in mitigating neuronal damage associated with oxidative stress and neurodegenerative conditions. The primary mechanisms underlying these effects involve potent antioxidant and anti-inflammatory actions.

In vitro studies utilizing neuronal SH-SY5Y cells, a common model for neurodegenerative disease research, have shown that fucoxanthin and its metabolite fucoxanthinol can protect against neurotoxicity induced by agents such as oligomers of Beta-Amyloid (1-42) peptide (AβO) and 6-hydroxydopamine (6-OHDA), which are implicated in Alzheimer's and Parkinson's disease, respectively. unibo.itmdpi.com Both fucoxanthin and fucoxanthinol have been observed to scavenge free radicals within the neuronal membrane and cytoplasm. unibo.it

A key neuroprotective mechanism of these compounds is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. unibo.itmdpi.comnih.gov Activation of this pathway leads to an increase in the intracellular levels of glutathione (GSH), a major endogenous antioxidant. unibo.itmdpi.com By bolstering the cellular antioxidant defense system, this compound helps to mitigate oxidative stress-induced neuronal cell death.

Furthermore, in models of traumatic brain injury (TBI), fucoxanthin has been shown to increase neuron survival and reduce the levels of reactive oxygen species (ROS). nih.gov The neuroprotective effects in this context are also linked to the activation of the Nrf2-ARE pathway and the induction of autophagy, a cellular process for clearing damaged components. nih.govresearchgate.net

The table below outlines the neuroprotective effects of fucoxanthin and its metabolites in different in vitro models.

| In Vitro Model | Compound(s) | Observed Neuroprotective Effect | Underlying Molecular Mechanism |

| Neuronal SH-SY5Y cells | Fucoxanthin, Fucoxanthinol | Protection against AβO and 6-OHDA induced neurotoxicity. unibo.itmdpi.com | Radical scavenging activity; Activation of the Nrf2/Keap1/ARE pathway leading to increased GSH. unibo.itmdpi.com |

| In vitro TBI model | Fucoxanthin | Increased neuron survival; Reduced ROS levels. nih.gov | Activation of the Nrf2-ARE pathway and Nrf2-autophagy pathways. nih.govresearchgate.net |

Other Preclinical Biological Activities and Their Molecular Basis

Beyond its effects on lipid metabolism and neuroprotection, this compound and its parent compound, fucoxanthin, exhibit a range of other significant biological activities in preclinical and in vitro settings, primarily stemming from their potent antioxidant and anti-inflammatory properties.

Antioxidant Activity: The unique chemical structure of fucoxanthin, which includes an allenic bond, a 5,6-monoepoxide, and several oxygen-containing functional groups, contributes to its strong antioxidant capacity. mdpi.comnih.gov It has been shown to be a potent scavenger of various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and peroxynitrite. In vitro assays have demonstrated that fucoxanthin possesses significant radical-scavenging and iron-chelating properties. nih.gov This antioxidant activity is fundamental to many of its other biological effects, as oxidative stress is a key contributor to numerous chronic diseases.

Anti-inflammatory Activity: Fucoxanthin has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. In in vitro models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, fucoxanthin has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators. This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.

Furthermore, fucoxanthin can reduce the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), in a dose-dependent manner. The molecular mechanism underlying these anti-inflammatory effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By preventing the degradation of IκB-α, fucoxanthin inhibits the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.

The following table summarizes these additional preclinical activities of fucoxanthin.

| Biological Activity | In Vitro/Preclinical Model | Key Findings | Molecular Basis |

| Antioxidant | DPPH radical scavenging assay | Potent free radical scavenging activity. | Unique chemical structure with an allenic bond and oxygenic functional groups. mdpi.comnih.gov |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO and PGE2 production; Reduced expression of iNOS and COX-2. | Suppression of NF-κB and MAPK signaling pathways. |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Decreased release of TNF-α, IL-1β, and IL-6. | Inhibition of NF-κB activation. |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Isofucoxanthin

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Pharmacokinetic studies in animal models are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted. These ADME processes collectively determine the concentration of a compound in the body over time and its exposure to target tissues. europa.euhelmholtz-hzi.demerckvetmanual.comuni-konstanz.demedicilon.combiomex.de While specific detailed ADME data for isofucoxanthin in animal models are not extensively available in the provided search results, research on related carotenoids like fucoxanthin (B1674175) offers some insights into potential behaviors.

Studies on fucoxanthin, for instance, indicate that upon ingestion, it is metabolized. researchgate.netresearchgate.net The absorption rate can vary depending on the formulation, with nanoparticle-based delivery systems showing enhanced absorption compared to crystal formulations in preclinical studies. mdpi.com Distribution of related carotenoids has been observed in various organs in animal models. mdpi.com Metabolism is a key aspect of xenobiotic processing in animals, involving biotransformation pathways to facilitate elimination. merckvetmanual.comwikipedia.orgopenaccessjournals.com Excretion typically involves the removal of the parent compound and its metabolites from the body, often via urine or feces. merckvetmanual.com

Biotransformation Pathways and Identification of Metabolites in Non-Human Organisms

Biotransformation pathways modify the chemical structure of foreign compounds (xenobiotics) within living organisms, often to facilitate their excretion. wikipedia.orgopenaccessjournals.com This process typically involves phase I and phase II metabolic reactions. merckvetmanual.comwikipedia.orgfda.gov Phase I reactions, such as oxidation, reduction, and hydrolysis, often introduce reactive or polar groups. merckvetmanual.comwikipedia.org Phase II reactions involve the conjugation of these modified compounds with polar molecules. wikipedia.org

While specific biotransformation pathways for this compound are not detailed in the search results, studies on its structural isomer, fucoxanthin, show that it is metabolized. researchgate.netresearchgate.net Key metabolites of fucoxanthin identified in non-human organisms include fucoxanthinol (B3429056) and amarouciaxanthin A. researchgate.netresearchgate.net These metabolites are formed through metabolic processes after ingestion. researchgate.netresearchgate.net The identification of metabolites is important as they can have different pharmacological activities and toxicological profiles compared to the parent compound. fda.gov

Strategies for Enhancing this compound Bioavailability in Preclinical Research Systems

Bioavailability, the rate and extent to which an active substance becomes available systemically, is a critical factor for the efficacy of orally administered compounds. europa.eunih.gov Many promising compounds face challenges with poor oral bioavailability due to factors like low aqueous solubility or extensive first-pass metabolism. nih.govmdpi.com Enhancing bioavailability in preclinical research is essential for accurately evaluating the potential of a drug candidate. drug-dev.com

Strategies explored for improving the bioavailability of lipophilic compounds like carotenoids in preclinical systems include the use of various formulation approaches. Lipid-based formulations (LBFs) are considered a promising technology for enhancing the oral bioavailability of molecules by increasing their solubility in the gastrointestinal tract. drug-dev.com Nanosuspensions, which involve reducing particle size to the submicron or nano level, can also increase the dissolution rate and improve bioavailability. nih.govdrug-dev.com Enteric coating has been applied to protect compounds from gastric degradation and enhance absorption in the intestine. mdpi.comdrug-dev.com Additionally, the use of specific vehicles, such as those containing polymers and surfactants, can improve the suspendability of compounds for oral administration in preclinical studies. mdpi.com

Cellular Uptake and Intracellular Localization Studies

Understanding how a compound is taken up by cells and where it localizes intracellularly provides insights into its mechanism of action and potential targets. Cellular uptake can occur through various mechanisms, including endocytic pathways. nih.gov Intracellular localization refers to the distribution of the compound within different cellular compartments, such as the cytoplasm or nucleus. fortunepublish.comresearchgate.net

While direct studies on the cellular uptake and intracellular localization of this compound are not provided in the search results, research on other compounds highlights the methodologies used in such investigations. Techniques like high-content microscopy, confocal microscopy, and super-resolution microscopy are employed to visualize and quantify cellular uptake and intracellular distribution. fortunepublish.comresearchgate.netnih.gov These studies can reveal the kinetics of uptake, the specific internalization pathways involved, and the eventual destination of the compound within the cell. nih.govnih.gov Factors such as the compound's concentration, particle size (in the case of formulations), and cell type can influence uptake efficiency and intracellular localization. fortunepublish.comnih.gov

Isofucoxanthin Derivatives and Analogues: Research on Structure Activity Relationships

Identification and Characterization of Natural Isofucoxanthin Derivatives

Natural this compound derivatives are primarily found in marine organisms, particularly algae. These derivatives often arise from metabolic processes acting on fucoxanthin (B1674175), a closely related and more abundant carotenoid, or directly from this compound itself. Identification and characterization of these compounds typically involve advanced analytical techniques.

Studies have indicated the presence of this compound and its derivatives in various marine sources. For instance, this compound has been reported in organisms such as Styela plicata and Fucus vesiculosus. nih.govqmclab.com The characterization of these natural compounds involves determining their chemical structures, often through spectroscopic methods like UV-Vis, NMR, and Mass Spectrometry. researchgate.netresearchgate.net

Research into the degradation pathways of fucoxanthin has also shed light on potential natural derivatives of this compound. Transformation products of fucoxanthin, including fucoxanthinol (B3429056), isofucoxanthinol, fucoxanthinol 5'-dehydrate, isofucoxanthinol 5'-dehydrate, and fucoxanthin 5'-dehydrate, have been identified in sediment trap samples. dtic.mil While fucoxanthin and fucoxanthinol, which retain the 5,6-epoxide, tend to predominate, their epoxide-opened derivatives, isofucoxanthinol and this compound, are also present, suggesting a transformation sequence. dtic.milpsu.edu This indicates that some this compound derivatives may be natural degradation or metabolic products.

The identification of carotenoids in organisms like Undaria pinnatifida (wakame) has also revealed the presence of fucoxanthin derivatives. mdpi.comnih.govmdpi.com While fucoxanthin is the major pigment, other xanthophylls, including a tentatively identified fucoxanthin derivative, have been detected. mdpi.commdpi.com These findings highlight the natural diversity of this compound-related compounds in marine environments.

Design and Synthesis of Novel this compound Analogues for Research Purposes

Beyond naturally occurring derivatives, the design and synthesis of novel this compound analogues are crucial for exploring SAR and developing compounds with tailored properties. Synthetic strategies often involve modifying the core structure of this compound or fucoxanthin to introduce or alter functional groups, change conjugation patterns, or modify stereochemistry.

The synthesis of carotenoid analogues and derivatives for research purposes, including those related to fucoxanthin and potentially this compound, is a recognized area of study. google.comgoogle.com These synthetic compounds are designed to investigate the impact of specific structural modifications on biological activities. For example, studies involving synthetic models of carbonyl carotenoids, such as 8'-apo--carotenal and its analogues, are used to understand energy transfer mechanisms, which can be relevant to the function of this compound in light-harvesting complexes. researchgate.net

The process of designing novel analogues often involves considering the known structural features of the target compound and its natural derivatives that are associated with desired activities. jmbfs.org By selectively modifying parts of the molecule, researchers can probe the role of specific functional groups or structural motifs in binding to biological targets or exerting particular effects. Although specific details on the synthesis of novel this compound analogues are less extensively documented compared to the broader field of carotenoid synthesis, the general principles of modifying natural product structures to create research tools apply. science.gov

The aim of synthesizing these analogues is to create a library of compounds with systematic structural variations that can be tested for biological activity, thereby providing data for SAR analysis. This iterative process of design, synthesis, and testing is fundamental to understanding how chemical structure dictates biological function.

Comparative Analysis of Biological Activities between this compound and its Derivatives/Analogues

Comparative analysis of the biological activities of this compound and its derivatives or analogues is essential for understanding SAR and identifying compounds with potentially superior or distinct properties. This involves testing the different compounds in various biological assays to compare their potency and efficacy.

Studies comparing fucoxanthin and its primary metabolite, fucoxanthinol, have shown differences in their biological effects. For instance, in comparative studies on breast cancer cell lines, fucoxanthinol demonstrated more pronounced modulatory actions on members of the NF-κB pathway compared to fucoxanthin. nih.gov This highlights that even minor structural differences resulting from metabolism can significantly impact biological activity. While direct comparative studies specifically on this compound versus its natural or synthetic derivatives/analogues are less widely reported in the provided search results, the principle of comparing structurally related carotenoids to understand SAR is well-established.

The biological activities investigated for fucoxanthin and related carotenoids often include antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. nih.govresearchgate.netresearchgate.net Comparative studies would assess how the presence or modification of specific functional groups, the arrangement of double bonds, or the stereochemistry in this compound derivatives and analogues influence these activities.

For example, variations in the epoxide ring, the allenic bond, or the acetate (B1210297) group, which are characteristic features of fucoxanthin and this compound, could lead to differential interactions with biological targets, affecting absorption, metabolism, and ultimately, activity. Comparative analysis provides the experimental data needed to correlate specific structural features with observed biological outcomes.

Molecular Modeling and Computational Studies for Structure-Function Insights

Molecular modeling and computational studies play a vital role in complementing experimental research on the SAR of this compound derivatives and analogues. These in silico methods provide insights into the three-dimensional structures of these molecules, their electronic properties, and their potential interactions with biological macromolecules like proteins. researchgate.netunifap.br

For instance, computational studies can explore how the presence or absence of specific functional groups, like hydroxyl or acetate groups, or changes in the configuration of chiral centers might alter the molecule's shape and electronic surface, thereby influencing its ability to interact with enzymes or receptors. researchgate.netunifap.br

Furthermore, computational methods can be used in the design phase of novel analogues by predicting the potential activity of virtual compounds before they are synthesized, thus guiding the synthetic efforts towards more promising candidates. jmbfs.orgfrontiersin.org Studies on the electronic and vibrational properties of allene-containing carotenoids, which include this compound, utilize theoretical calculations to understand their spectroscopic characteristics and how the allene (B1206475) group influences their properties. acs.org

While specific computational studies solely focused on a wide range of this compound derivatives and analogues were not prominently detailed in the search results, the application of these techniques to carotenoids and their derivatives for SAR analysis is a well-established practice in cheminformatics and computational chemistry. researchgate.netunifap.br These methods provide a powerful tool for understanding the complex relationship between the structure of this compound and its related compounds and their diverse biological functions.

Ecological and Environmental Research Aspects of Isofucoxanthin

Role of Isofucoxanthin in Marine Food Webs and Trophic Transfer

Marine food webs are complex systems illustrating the feeding relationships and energy flow between organisms at different trophic levels. sciencelearn.org.nz Producers, primarily phytoplankton and algae, form the base, followed by herbivorous consumers, and then successive levels of carnivorous consumers. sciencelearn.org.nz Trophic transfer efficiency, typically around 10% between levels, dictates how much biomass and energy are transferred upwards through the food web. sciencelearn.org.nzdiva-portal.org

Carotenoids like this compound, present in primary producers such as brown algae and diatoms, can be transferred to organisms that consume these algae. This trophic transfer means that this compound, or its metabolites, can be found in higher trophic levels, including zooplankton, fish, and potentially marine mammals, depending on their diet. Research into the bioaccumulation and trophic transfer of compounds in marine food webs often focuses on persistent contaminants, but the principles of transfer apply to naturally occurring compounds like carotenoids as well. nih.gov The presence and concentration of specific carotenoids within consumers can provide insights into their dietary sources and the structure of the food web. While the direct trophic transfer dynamics of this compound specifically are less extensively documented compared to the more abundant fucoxanthin (B1674175), its structural similarity suggests it likely follows similar pathways within the food web, being consumed by herbivores and subsequently transferred to higher trophic levels.